Alternapyrone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

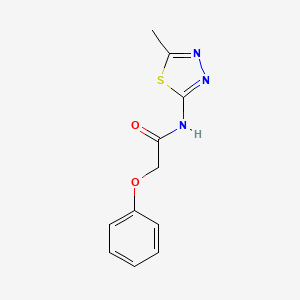

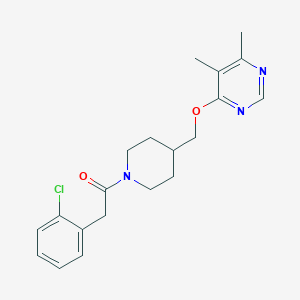

Alternapyrone is a highly methylated polyene α-pyrone . It is biosynthesized by a highly reducing polyketide synthase . The biosynthetic gene cluster for this compound B is found in Parastagonospora nodorum SN15 .

Synthesis Analysis

The synthesis of this compound involves a highly reducing polyketide synthase . Mutations of the catalytic dyad residues, H1578A/Q and E1604A, of the C-methyltransferase domain resulted in either significantly reduced or no production of this compound . This indicates the importance of C-methylation for this compound biosynthesis .

Molecular Structure Analysis

The molecular formula of this compound is C28H44O3 . It has a formal name of 6-[(3E,5E,11E)-1,3,5,7,11,13-hexamethyl-3,5,11-pentadecatrien-1-yl]-4-hydroxy-3,5-dimethyl-2H-pyran-2-one .

Chemical Reactions Analysis

The biosynthesis of this compound involves C-methylation . The importance of C-methylation for this compound biosynthesis is indicated by the significantly reduced or no production of this compound when mutations occur in the catalytic dyad residues of the C-methyltransferase domain .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C28H44O3 and a formula weight of 428.7 .

作用機序

Target of Action

Alternapyrone is a highly methylated polyene α-pyrone biosynthesized by a highly reducing polyketide synthase . The primary target of this compound is the C-methyltransferase domain of the polyketide synthase . This domain plays a crucial role in the biosynthesis of this compound .

Mode of Action

This compound interacts with its target, the C-methyltransferase domain, through a process known as C-methylation . This interaction is so critical that mutations of the catalytic dyad residues, H1578A/Q and E1604A, of the C-methyltransferase domain resulted in either significantly reduced or no production of this compound . This indicates the importance of C-methylation for this compound biosynthesis .

Biochemical Pathways

This compound is a decaketide with octa-methylation from methionine on every C2 unit except the third unit . It is part of the gene cluster that mediates the biosynthesis of this compound derivatives . All the domains in the polyketide synthase alt5 are apparently involved in this compound synthesis .

Result of Action

The result of this compound’s action is the production of a highly methylated polyene α-pyrone . This compound is produced by a highly reducing polyketide synthase . The production of this compound is significantly reduced or even halted when mutations occur in the catalytic dyad residues of the C-methyltransferase domain .

Action Environment

The action of this compound is influenced by the genetic environment of the organism in which it is produced. For instance, the this compound polyketide synthase gene was amplified from genomic DNA of Menisporopsis theobromae BCC 4162 . This suggests that the genetic makeup of the organism plays a significant role in the production of this compound.

特性

IUPAC Name |

4-hydroxy-3,5-dimethyl-6-[(4E,6E,12E)-4,6,8,12,14-pentamethylhexadeca-4,6,12-trien-2-yl]pyran-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-10-18(2)14-19(3)12-11-13-20(4)15-21(5)16-22(6)17-23(7)27-24(8)26(29)25(9)28(30)31-27/h14-16,18,20,23,29H,10-13,17H2,1-9H3/b19-14+,21-15+,22-16+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFTUJZLXSKBKE-NZDFSFLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)CCCC(C)C=C(C)C=C(C)CC(C)C1=C(C(=C(C(=O)O1)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)/C=C(\C)/CCCC(C)/C=C(\C)/C=C(\C)/CC(C)C1=C(C(=C(C(=O)O1)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2900787.png)

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2900793.png)

![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2900794.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2900806.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid](/img/structure/B2900807.png)